1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene
Description
1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C8H7Br3O It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one bromomethyl group, and one methoxy group
Properties
IUPAC Name |
1,5-dibromo-2-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br3O/c1-12-8-2-5(4-9)6(10)3-7(8)11/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIARZERTVLGFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.85 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene typically involves the bromination of 2-(bromomethyl)-4-methoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups such as hydroxyl, amino, or alkyl groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include the corresponding hydrogenated compounds.
Scientific Research Applications
1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,5-Dibromo-2,4-dimethylbenzene
- 1,5-Dibromo-2,4-bis(bromomethyl)benzene
Uniqueness
1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methoxy group can enhance the compound’s solubility and stability, while the bromomethyl group provides a reactive site for further chemical modifications.
Biological Activity
1,5-Dibromo-2-(bromomethyl)-4-methoxybenzene is a brominated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Molecular Weight : 323.87 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown that brominated aromatic compounds can influence cellular processes through:
- Enzyme Inhibition : Compounds with bromine substituents have been reported to inhibit various enzymes, affecting metabolic pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, leading to altered signaling pathways.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Brominated compounds are known for their antimicrobial properties. Studies suggest that this compound may exhibit activity against a range of bacteria and fungi.
- Anticancer Potential : Some studies have indicated that brominated derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development.
Summary of Biological Activities
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth |
| Anticancer | Induction of apoptosis in cancer cells |
| Enzyme Inhibition | Modulation of metabolic pathways |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Properties
In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound triggered apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
